Boc-N-Me-Ser(Bzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

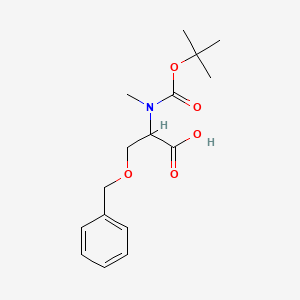

Boc-N-Me-Ser(Bzl)-OH is synthesized using various synthetic conditions. The N-tert-butoxycarbonyl-protecting group plays a crucial role in stabilizing the amino acid during the synthesis process.Molecular Structure Analysis

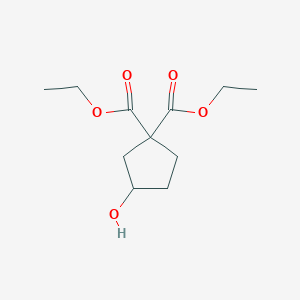

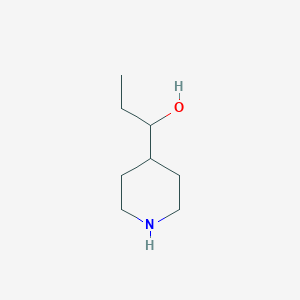

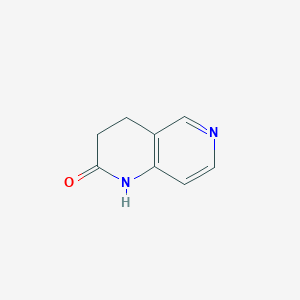

The Boc-N-Me-Ser(Bzl)-OH molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Boc-N-Me-Ser(Bzl)-OH is an amino acid derivative that is commonly used in organic synthesis. The N-tert-butoxycarbonyl-protecting group helps to stabilize the amino acid under various synthetic conditions.Physical And Chemical Properties Analysis

Boc-N-Me-Ser(Bzl)-OH has a melting point of 123-124°C, a boiling point of 498.3°C at 760 mmHg, and a density of 1.30 g/cm³. It is soluble in common organic solvents such as methanol, ethanol, and acetonitrile.Aplicaciones Científicas De Investigación

Pharmaceutical Research

“Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It has been shown to be useful in the synthesis of pharmaceuticals , making it a valuable compound in drug discovery and development.

Chemical Synthesis

This compound is often used as an intermediate in the synthesis of complex compounds . Its role as a reaction component makes it a crucial element in various chemical synthesis processes .

Biochemistry

In the field of biochemistry, “Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It’s also used as an intermediate in the synthesis of complex compounds .

Molecular Biology

“Boc-N-Me-Ser(Bzl)-OH” plays a significant role in molecular biology. It’s used as a building block for the synthesis of a wide range of organic compounds , contributing to the study and understanding of biological molecules.

Proteomics

In proteomics, “Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It’s also used as an intermediate in the synthesis of complex compounds , aiding in the study of proteins and their structures.

Medicinal Chemistry

“Boc-N-Me-Ser(Bzl)-OH” is a valuable compound in medicinal chemistry. It’s used as a building block for the synthesis of a wide range of organic compounds , and as an intermediate in the synthesis of complex compounds . This makes it instrumental in the design and synthesis of therapeutic agents.

Mecanismo De Acción

Boc-N-Me-Ser(Bzl)-OH is a serine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

Propiedades

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRSZPFMBQNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1342586.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)